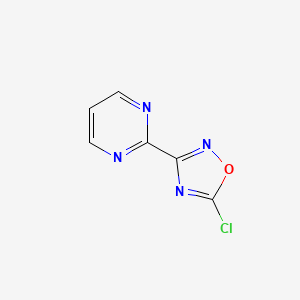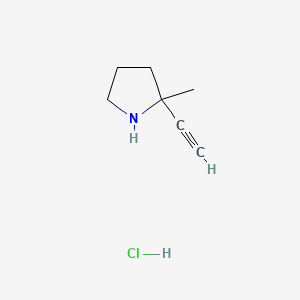
2-Ethynyl-2-methylpyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H12ClN and a molecular weight of 145.63 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethynyl group and a methyl group attached to the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 2-Ethynyl-2-methylpyrrolidine hydrochloride typically involves the reaction of 2-methylpyrrolidine with acetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium amide (NaNH2) to deprotonate the acetylene, facilitating its addition to the pyrrolidine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
2-Ethynyl-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The ethynyl group can be reduced to an alkene or alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions, where it can be alkylated or acylated using appropriate reagents.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Ethynyl-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor in the synthesis of drugs targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. The ethynyl group can also participate in covalent bonding with target molecules, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
2-Ethynyl-2-methylpyrrolidine hydrochloride can be compared with other similar compounds, such as:
2-Ethynylpyrrolidine hydrochloride: Lacks the methyl group, which may affect its reactivity and binding properties.
2-Methylpyrrolidine hydrochloride:
2-Ethynyl-2-methylpyrrolidine: The free base form of the compound, which may have different solubility and stability properties compared to the hydrochloride salt.
These comparisons highlight the unique structural features of this compound and its specific advantages in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H12ClN |
|---|---|
Peso molecular |
145.63 g/mol |
Nombre IUPAC |
2-ethynyl-2-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c1-3-7(2)5-4-6-8-7;/h1,8H,4-6H2,2H3;1H |
Clave InChI |
UFOVMGODNKDWOA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN1)C#C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


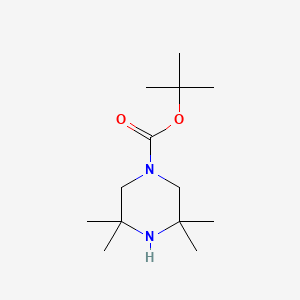
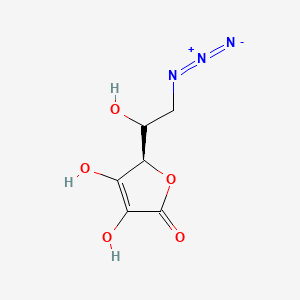

![5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole](/img/structure/B15316296.png)
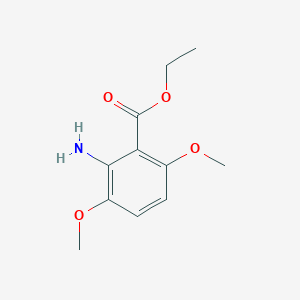
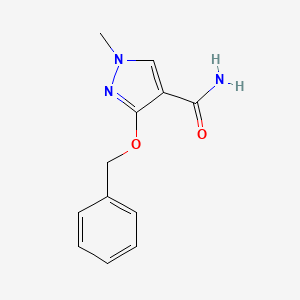
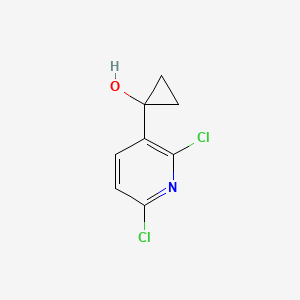
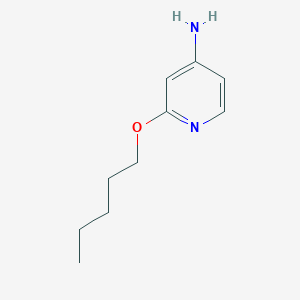
![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B15316325.png)


